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Introduction
Chromodomain Helicase DNA-binding protein 1 (CHD1) is a highly conserved ATP-dependent

chromatin remodeling enzyme that plays a pivotal role in regulating chromatin structure and

gene expression. First identified in 1993, CHD1 has since been implicated in a multitude of

cellular processes, including transcription, DNA repair, and the maintenance of pluripotency. Its

dysregulation has been linked to various diseases, most notably prostate cancer and certain

neurodevelopmental disorders, making it a subject of intense research and a potential target

for therapeutic intervention. This in-depth technical guide provides a comprehensive overview

of the discovery, history, and core molecular functions of CHD1, tailored for researchers,

scientists, and professionals in drug development.

Discovery and Initial Characterization
CHD1 was first identified in 1993 by Delmas and colleagues as a mammalian DNA-binding

protein characterized by the presence of a chromodomain and a SNF2/SWI2-like helicase

domain.[1] This seminal discovery laid the foundation for the characterization of a new family of

chromatin remodeling proteins. Subsequent studies in various model organisms, including

Saccharomyces cerevisiae (yeast) and Drosophila melanogaster (fruit fly), were instrumental in

elucidating the fundamental functions of CHD1. In yeast, the single CHD protein, Chd1p, was

found to be involved in transcription elongation and chromatin organization.[2][3][4] Early
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research in Drosophila revealed that CHD1 is associated with actively transcribed genes,

further solidifying its role in transcriptional regulation.

Molecular Architecture of CHD1
CHD1 possesses a distinct domain architecture that is highly conserved across eukaryotes and

is central to its function as a chromatin remodeler.[5]

Tandem Chromodomains: Located at the N-terminus, these two domains are responsible for

recognizing and binding to specific histone modifications, particularly di- and trimethylated

lysine 4 on histone H3 (H3K4me3).[5] This interaction is crucial for targeting CHD1 to active

gene promoters.

SNF2-like ATPase Motor: This central domain belongs to the SWI/SNF family of ATPases

and utilizes the energy from ATP hydrolysis to remodel chromatin. It can slide nucleosomes

along DNA, thereby altering the accessibility of DNA to other proteins.

DNA-binding Domain (DBD): Situated at the C-terminus, this domain binds to DNA in a

sequence-independent manner and is essential for the proper association of CHD1 with

chromatin.[5] It contains SANT and SLIDE domains, which are also found in other chromatin

remodeling enzymes.[6][7]

Quantitative Data on CHD1 Properties
This section summarizes key quantitative data related to CHD1's biochemical and cellular

properties, presented in a structured tabular format for easy comparison.

Table 1: Binding Affinities of Human CHD1
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Interacting
Partner

CHD1 Domain
Dissociation
Constant (Kd)

Method Reference

Di- and

trimethylated

Histone H3

(H3K4me2/3)

Tandem

Chromodomains
~5 µM

In vitro binding

assay
Sims et al., 2005

Monomethylated

Histone H3

(H3K4me1)

Tandem

Chromodomains
~15 µM

In vitro binding

assay
Sims et al., 2005

45 bp duplex

DNA

DNA-binding

domain

Not determined

(binding

observed at 55

nM)

Electrophoretic

Mobility Shift

Assay (EMSA)

Ryan et al., 2011

Table 2: ATPase and Nucleosome Remodeling Activity of
Yeast Chd1

Substrate
Enzyme
Variant

kcat (s⁻¹) Km (nM)
Remodeli
ng Rate
(min⁻¹)

Method
Referenc
e

Nucleosom

e

Chd1 див

57–88
0.25 25 -

Michaelis-

Menten

kinetics

Sundaram

oorthy et

al., 2017[8]

Nucleosom

e

Wild-type

Chd1
0.1 30 -

Michaelis-

Menten

kinetics

Sundaram

oorthy et

al., 2017[8]

0N80

Nucleosom

e

Wild-type

Chd1
- - 0.0033

Restriction

site

accessibilit

y assay

Li et al.,

2025

Table 3: Cellular Abundance of CHD1
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Organism
Tissue/Cell
Line

Abundance
(ppm)

Method Reference

Homo sapiens Whole organism 8.42
Mass

Spectrometry
PaxDb[9]

Homo sapiens Testis 2.12
Mass

Spectrometry
PaxDb[9]

Mus musculus Whole organism 4.64
Mass

Spectrometry
PaxDb[10]

Mus musculus Brain 2.14
Mass

Spectrometry
PaxDb[10]

Saccharomyces

cerevisiae
-

47.8 ± 4.9%

(Bound fraction)

Single-molecule

tracking

Nguyen et al.,

2021[11]

Key Signaling and Interaction Pathways
CHD1 is integrated into complex cellular networks, playing crucial roles in transcription

elongation and DNA damage repair.

Role in Transcription Elongation
CHD1 collaborates with the Polymerase-Associated Factor 1 (Paf1) complex and other

elongation factors to facilitate transcription through chromatin. It is recruited to actively

transcribed genes where it helps to maintain a dynamic chromatin state that is permissive for

RNA Polymerase II passage.
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CHD1 interaction network during transcription elongation.

Role in Homologous Recombination DNA Repair
CHD1 is a critical player in the repair of DNA double-strand breaks (DSBs) through the

homologous recombination (HR) pathway. Upon DNA damage, CHD1 is recruited to the break

site where it facilitates chromatin remodeling to allow for the recruitment of downstream repair

factors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 16 Tech Support

https://www.benchchem.com/product/b15568617?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DNA Double-Strand Break

CHD1

recruits

Chromatin Remodeling

mediates

γH2AX Signaling

facilitates

CtIP Recruitment

enables

End Resection

initiates

Homologous Recombination Repair

leads to

Click to download full resolution via product page

Role of CHD1 in the homologous recombination pathway.

Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study

CHD1 function.

Recombinant Human CHD1 Protein Purification from Sf9
Insect Cells
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This protocol is adapted from established methods for expressing and purifying recombinant

proteins using the baculovirus expression system.

Materials:

Sf9 insect cells

Bac-to-Bac Baculovirus Expression System (Invitrogen)

FLAG-tagged human CHD1 expression vector

Lysis Buffer (20 mM HEPES-KOH pH 7.6, 500 mM KCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 20%

glycerol, 0.01% NP-40, 1 mM DTT, protease inhibitors)

Anti-FLAG M2 affinity resin (Sigma)

Elution Buffer (Lysis Buffer containing 0.2 mg/mL 3xFLAG peptide)

Procedure:

Virus Production: Generate high-titer recombinant baculovirus expressing FLAG-CHD1 in

Sf9 cells according to the manufacturer's protocol.

Cell Culture and Infection: Grow Sf9 cells in suspension to a density of 2 x 10⁶ cells/mL and

infect with the recombinant baculovirus at a multiplicity of infection (MOI) of 1-2.

Cell Harvest: After 48-72 hours post-infection, harvest the cells by centrifugation at 1,000 x g

for 15 minutes.

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication

on ice.

Clarification: Centrifuge the lysate at 100,000 x g for 1 hour to pellet cellular debris.

Affinity Purification: Incubate the cleared lysate with anti-FLAG M2 affinity resin for 2-4 hours

at 4°C with gentle rotation.
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Washing: Wash the resin extensively with Lysis Buffer to remove non-specifically bound

proteins.

Elution: Elute the bound FLAG-CHD1 protein by incubating the resin with Elution Buffer.

Quality Control: Assess the purity and concentration of the purified protein by SDS-PAGE

and a protein concentration assay (e.g., Bradford assay).
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Workflow for recombinant CHD1 protein purification.
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Chromatin Immunoprecipitation followed by Sequencing
(ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to identify the genomic

localization of CHD1.[12][13][14]

Materials:

Cells or tissue of interest

Formaldehyde (for cross-linking)

Glycine

Lysis buffers

Sonicator or micrococcal nuclease

ChIP-grade anti-CHD1 antibody

Protein A/G magnetic beads

Wash buffers

Elution buffer

Proteinase K

RNase A

DNA purification kit

NGS library preparation kit

Procedure:

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the

reaction with glycine.
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Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin into

fragments of 200-500 bp using sonication or enzymatic digestion.

Immunoprecipitation: Incubate the sheared chromatin with an anti-CHD1 antibody overnight

at 4°C.

Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-CHD1-

DNA complexes.

Washing: Wash the beads to remove non-specifically bound chromatin.

Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads

and reverse the cross-links by heating in the presence of a high salt concentration.

DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a

standard DNA purification kit.

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA

and perform high-throughput sequencing.

Data Analysis: Align the sequencing reads to the reference genome and perform peak calling

to identify CHD1 binding sites.
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Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
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ATPase Activity Assay
This protocol describes a method to measure the ATP hydrolysis activity of CHD1.

Materials:

Purified CHD1 protein

ATP (with [γ-³²P]ATP as a tracer)

Reaction Buffer (e.g., 25 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

DNA or nucleosome substrate

Thin-layer chromatography (TLC) plate (PEI-cellulose)

Developing buffer (e.g., 0.5 M LiCl, 1 M formic acid)

Phosphorimager

Procedure:

Reaction Setup: Prepare a reaction mixture containing Reaction Buffer, ATP (spiked with [γ-

³²P]ATP), and the DNA or nucleosome substrate.

Initiate Reaction: Start the reaction by adding purified CHD1 protein.

Time Course: At various time points, take aliquots of the reaction and stop it by adding

EDTA.

TLC: Spot the quenched reaction aliquots onto a PEI-cellulose TLC plate.

Chromatography: Develop the TLC plate in the developing buffer to separate the

unhydrolyzed [γ-³²P]ATP from the released ³²P-inorganic phosphate (³²Pi).

Quantification: Dry the TLC plate and visualize the separated ATP and Pi using a

phosphorimager. Quantify the amount of hydrolyzed ATP at each time point.
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Data Analysis: Plot the percentage of ATP hydrolyzed over time to determine the initial rate

of the reaction.

Conclusion
Since its discovery over three decades ago, our understanding of CHD1 has evolved from its

initial identification as a DNA-binding protein to its current recognition as a master regulator of

chromatin dynamics with profound implications for human health. This technical guide has

provided a detailed overview of the history, molecular characteristics, and functional roles of

CHD1, supported by quantitative data and detailed experimental protocols. The continued

investigation into the intricate mechanisms of CHD1 function holds great promise for the

development of novel therapeutic strategies targeting chromatin remodeling pathways in

cancer and other diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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